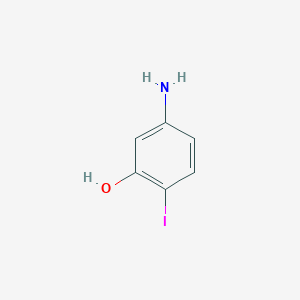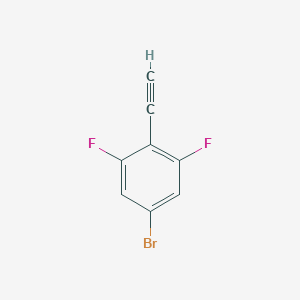
5-Bromo-2-ethynyl-1,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethynyl-1,3-difluorobenzene is an aromatic compound characterized by the presence of a bromine atom, an ethynyl group, and two fluorine atoms on a benzene ring. This compound is known for its unique chemical and physical properties, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynyl-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-ethynyl-1,3-difluorobenzene can undergo various types of reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through halogen-metal exchange reactions with strong organometallic reagents.
Coupling Reactions: The ethynyl group allows for potential coupling with aryl or vinyl halides under Sonogashira coupling conditions to form extended conjugated systems.
Common Reagents and Conditions:
Halogen-Metal Exchange: Strong organometallic reagents such as butyllithium.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.
Major Products:
Substitution Reactions: Various substituted benzene derivatives.
Coupling Reactions:
Applications De Recherche Scientifique
5-Bromo-2-ethynyl-1,3-difluorobenzene is extensively used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: As a precursor for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the synthesis of materials with specific electronic properties.
Mécanisme D'action
There is currently no detailed information on the mechanism of action of 5-Bromo-2-ethynyl-1,3-difluorobenzene in biological systems. its chemical reactivity suggests that it can interact with various molecular targets through electrophilic aromatic substitution and coupling reactions.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C8H3BrF2 |
|---|---|
Poids moléculaire |
217.01 g/mol |
Nom IUPAC |
5-bromo-2-ethynyl-1,3-difluorobenzene |
InChI |
InChI=1S/C8H3BrF2/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H |
Clé InChI |
QBIALFGNFKGIKH-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=C(C=C1F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



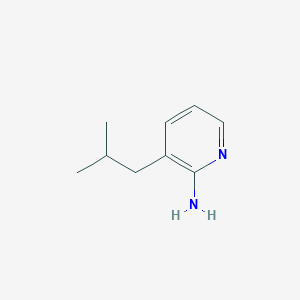
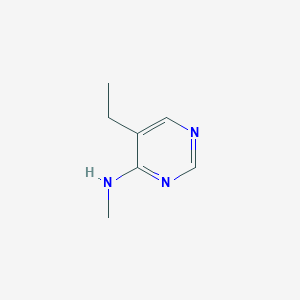
![Tert-butyl 3-iodo-5-methoxypyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13120008.png)
![(6-Chloro-3H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13120010.png)


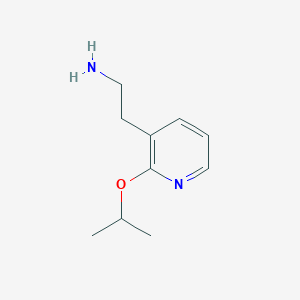




![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)
